1,3-Diphenylbutyl trifluoroacetate
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Overview
Description
1,3-Diphenylbutyl trifluoroacetate is an organic compound characterized by the presence of two phenyl groups and a trifluoroacetate moiety attached to a butyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylbutyl trifluoroacetate typically involves the esterification of 1,3-diphenylbutanol with trifluoroacetic acid or its derivatives. One common method is the reaction of 1,3-diphenylbutanol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylbutyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,3-diphenylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,3-Diphenylbutyl trifluoroacetate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-diphenylbutyl trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simpler compound with similar trifluoroacetate functionality.
1,3-Diphenylbutanol: The alcohol precursor to 1,3-diphenylbutyl trifluoroacetate.
Phenyl trifluoroacetate: Another ester with a trifluoroacetate group but different structural features.
Uniqueness
This compound is unique due to the combination of its trifluoroacetate group and the two phenyl groups attached to a butyl chain.
Properties
CAS No. |
84494-83-7 |
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Molecular Formula |
C18H17F3O2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1,3-diphenylbutyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C18H17F3O2/c1-13(14-8-4-2-5-9-14)12-16(15-10-6-3-7-11-15)23-17(22)18(19,20)21/h2-11,13,16H,12H2,1H3 |
InChI Key |
MDZLLGIXCKOQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)OC(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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